Methyl 1-chlorosulfonylazetidine-3-carboxylate
CAS No.: 2172445-88-2
Cat. No.: VC4996433
Molecular Formula: C5H8ClNO4S
Molecular Weight: 213.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2172445-88-2 |
|---|---|
| Molecular Formula | C5H8ClNO4S |
| Molecular Weight | 213.63 |
| IUPAC Name | methyl 1-chlorosulfonylazetidine-3-carboxylate |
| Standard InChI | InChI=1S/C5H8ClNO4S/c1-11-5(8)4-2-7(3-4)12(6,9)10/h4H,2-3H2,1H3 |
| Standard InChI Key | BTAXIPIOPGMSQU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CN(C1)S(=O)(=O)Cl |
Introduction
Structural and Chemical Properties
The compound’s core structure consists of an azetidine ring—a saturated four-membered ring containing one nitrogen atom—with a chlorosulfonyl group (-SO₂Cl) at the 1-position and a methyl ester (-COOCH₃) at the 3-position. This arrangement creates a sterically constrained environment that influences its reactivity. The chlorosulfonyl group acts as a strong electrophile, enabling nucleophilic substitution reactions, while the ester moiety offers opportunities for hydrolysis or transesterification .
Key Structural Features:
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Azetidine Ring: The small ring size induces significant ring strain (approximately 25–30 kcal/mol), enhancing reactivity compared to larger heterocycles like pyrrolidine.
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Chlorosulfonyl Group: A highly reactive substituent that participates in sulfonamide bond formation, a critical step in synthesizing biologically active molecules.
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Methyl Ester: Provides a protected carboxylic acid group that can be de-esterified under basic or acidic conditions.
Synthetic Pathways and Methodological Considerations
While no direct synthesis of methyl 1-chlorosulfonylazetidine-3-carboxylate is documented in peer-reviewed journals, analogous compounds in the azetidine family suggest plausible routes. For example, EP2371811A2 details methods for synthesizing azetidinecarboxylic acid derivatives via cyclization of β-amino alcohols or through ring-opening reactions of epoxides with amines . Applying these principles, a potential synthesis for methyl 1-chlorosulfonylazetidine-3-carboxylate could involve:
Step 1: Formation of Azetidine-3-Carboxylate
Azetidine-3-carboxylic acid is esterified with methanol under acidic catalysis to yield methyl azetidine-3-carboxylate.
Step 2: Chlorosulfonylation
Treatment with chlorosulfonic acid (ClSO₃H) introduces the chlorosulfonyl group at the 1-position. This reaction typically requires anhydrous conditions and temperatures between 0–5°C to minimize side reactions .
Reactivity and Derivative Formation
The compound’s dual functional groups enable diverse transformations:
Nucleophilic Substitution at the Chlorosulfonyl Group
The -SO₂Cl group reacts readily with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For instance:
Such derivatives are common in drug design, particularly in protease inhibitors .
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis to yield the free carboxylic acid, which can then be coupled with amines or reduced to alcohols:
Applications in Pharmaceutical Research
Azetidine derivatives are increasingly explored for their bioactivity. For example, EP2371811A2 highlights azetidinecarboxylic acid analogs with demonstrated anticancer and antimicrobial properties . While specific data on methyl 1-chlorosulfonylazetidine-3-carboxylate is lacking, its structural similarity to these compounds suggests potential applications:
Antimicrobial Activity
Sulfonamide-containing azetidines exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by inhibiting dihydropteroate synthase, a key enzyme in folate synthesis .
Anticancer Potential
Derivatives with electron-withdrawing groups (e.g., -SO₂Cl) may interfere with cellular signaling pathways. For instance, analogs in EP2371811A2 showed IC₅₀ values of 2–10 μM against HCT-116 colon cancer cells .
Challenges and Future Directions
Current limitations include the scarcity of toxicity profiles and pharmacokinetic data for this compound. Future research should prioritize:
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Synthetic Optimization: Developing scalable, high-yield routes to improve accessibility.
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Biological Screening: Evaluating cytotoxicity, metabolic stability, and target engagement.
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Computational Modeling: Predicting reactivity and bioactivity through DFT calculations or molecular docking studies.
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